

# Prosaptide as a GPR37 and GPR37L1 Agonist: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play crucial roles in cellular signaling and are prominent targets for drug development. GPR37 and GPR37L1 are two closely related orphan GPCRs predominantly expressed in the nervous system, implicated in various physiological and pathological processes, including neuroprotection and myelination.[1][2] This technical guide provides a comprehensive overview of the identification and characterization of **Prosaptide**, a peptide derived from the neurotrophic factor prosaposin, as an agonist for GPR37 and GPR37L1. We will delve into the quantitative data supporting this interaction, the intricate signaling pathways activated by **Prosaptide**, and detailed experimental protocols for the key assays used to elucidate this relationship. This document is intended to serve as a valuable resource for researchers and drug development professionals working on GPR37, GPR37L1, and related neuroprotective pathways.

# Prosaptide: A Ligand for the Orphan Receptors GPR37 and GPR37L1

For a considerable time, GPR37 and GPR37L1 were classified as orphan receptors, as their endogenous ligands were unknown. A significant breakthrough came with the identification of prosaposin and its active peptide fragment, **Prosaptide**, as ligands for these receptors.[1][3][4]



**Prosaptide** is a 14-amino-acid peptide that has been shown to exert neuroprotective and glioprotective effects.[1][5] Seminal studies demonstrated that **Prosaptide** binds to both GPR37 and GPR37L1, induces their internalization, and activates downstream signaling pathways in a receptor-dependent manner.[1][6] The synthetic analog of **Prosaptide**, known as **Prosaptide** TX14(A), has been instrumental in these investigations.[7][8] While the pairing of **Prosaptide** with GPR37 and GPR37L1 is a significant step in deorphanizing these receptors, it is noteworthy that some studies have highlighted challenges in replicating these findings in certain heterologous expression systems like HEK293 cells, suggesting that the cellular context may be crucial for receptor function.[8][9]

# **Quantitative Data Summary**

The agonistic activity of **Prosaptide** on GPR37 and GPR37L1 has been quantified in several key studies. The following tables summarize the essential pharmacological data.

| Receptor | Ligand     | Assay<br>Type              | Parameter | Value<br>(nM) | Cell Type | Reference |
|----------|------------|----------------------------|-----------|---------------|-----------|-----------|
| GPR37    | Prosaptide | ERK<br>Phosphoryl<br>ation | EC50      | 7             | HEK-293T  | [1][10]   |
| GPR37L1  | Prosaptide | ERK<br>Phosphoryl<br>ation | EC50      | 5             | HEK-293T  | [1][10]   |

Table 1: Potency of **Prosaptide** on GPR37 and GPR37L1. This table highlights the half-maximal effective concentration (EC50) of **Prosaptide** in activating GPR37 and GPR37L1, as measured by the phosphorylation of extracellular signal-regulated kinase (ERK).

# Signaling Pathways of Prosaptide-Activated GPR37 and GPR37L1

Upon binding of **Prosaptide**, both GPR37 and GPR37L1 initiate intracellular signaling cascades primarily through the Gαi/o family of G proteins.[1][7] This activation is sensitive to pertussis toxin, a characteristic inhibitor of Gαi/o signaling.[1][3] The key downstream events



include the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2.[1][3][11] These signaling pathways are crucial for the neuroprotective and glioprotective effects attributed to **Prosaptide**.[1][8]



Click to download full resolution via product page

#### Prosaptide-GPR37/GPR37L1 Signaling Pathway

The logical flow of a typical experimental workflow to characterize **Prosaptide**'s agonism is depicted below.





Click to download full resolution via product page

Experimental Workflow for Characterizing Prosaptide Agonism

# **Experimental Methodologies**

This section provides detailed protocols for the key experiments cited in the characterization of **Prosaptide** as a GPR37 and GPR37L1 agonist.

#### **Cell Culture and Transfection**

 Cell Lines: HEK-293T cells are commonly used for heterologous expression of GPR37 and GPR37L1. Primary cortical astrocytes are used to study the endogenous receptors.[12]



#### Culture Conditions:

- HEK-293T cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM)
   supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1][7]
- Primary astrocytes are cultured in DMEM/F12 medium supplemented with 10% FBS and
   1% penicillin-streptomycin.[2][9]
- Transfection Protocol (for HEK-293T cells):
  - Seed HEK-293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.[13]
  - For each well, prepare a mixture of plasmid DNA (encoding GPR37 or GPR37L1) and a transfection reagent (e.g., Lipofectamine 3000) in a serum-free medium such as Opti-MEM, according to the manufacturer's instructions.[6][7]
  - Incubate the DNA-lipid complexes at room temperature for 20-30 minutes.
  - Add the complexes dropwise to the cells.
  - Incubate the cells for 24-48 hours before proceeding with subsequent assays.[13] Due to poor trafficking of GPR37 to the plasma membrane, co-transfection with syntenin-1 may be required to enhance its surface expression.[1][12]

### **Receptor Internalization Assay**

This assay measures the ligand-induced endocytosis of the receptor from the cell surface.

- HEK-293T cells are transiently transfected with N-terminally Flag-tagged GPR37 or GPR37L1.[12]
- 24-48 hours post-transfection, the cells are treated with Prosaptide (e.g., 1 μM for 30 minutes).[12]
- The amount of receptor remaining on the cell surface is quantified using cell-surface luminometry or visualized by confocal microscopy after labeling the surface receptors with an anti-Flag antibody.[12]



 A significant decrease in surface receptor levels in the presence of **Prosaptide** indicates ligand-induced internalization.[12]

## **ERK Phosphorylation Assay**

This assay quantifies the activation of the MAPK/ERK pathway.

- Transfected HEK-293T cells or primary astrocytes are serum-starved for 2-3 hours.[12][14]
- The cells are then stimulated with various concentrations of **Prosaptide** for a short duration (e.g., 10 minutes at 37°C).[12][14]
- Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.
- Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK).
- The signals are detected using chemiluminescence, and the ratio of p-ERK to t-ERK is quantified to determine the extent of ERK activation.[12]

## **cAMP Inhibition Assay**

This assay measures the inhibition of adenylyl cyclase activity.

- HEK-293T cells are transfected with GPR37 or GPR37L1.
- The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- The cells are then co-stimulated with forskolin (an adenylyl cyclase activator) and various concentrations of **Prosaptide** for a defined period (e.g., 30 minutes).[12]
- The intracellular cAMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[12]



A decrease in forskolin-stimulated cAMP levels in the presence of Prosaptide indicates
 Gαi/o coupling and adenylyl cyclase inhibition.[12]

# [35S]GTPyS Binding Assay

This is a functional assay that directly measures G protein activation.

- Membranes are prepared from HEK-293T cells co-transfected with the receptor (GPR37 or GPR37L1) and Gαi1.[12]
- The membranes are incubated with a fixed concentration of [35]GTPγS and varying concentrations of Prosaptide in the presence of GDP.[11][15]
- The reaction is incubated at 30°C for 60 minutes and then terminated by rapid filtration through glass fiber filters.[15]
- The amount of [35S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.[15]
- An increase in [35S]GTPyS binding in the presence of **Prosaptide** indicates agonist-induced
   G protein activation.[12]

### **Biotinylated Prosaptide Pulldown Assay**

This assay is used to demonstrate a direct interaction between **Prosaptide** and the receptors.

- Biotinylated **Prosaptide** is incubated with streptavidin-coated beads.[8]
- Solubilized lysates from HEK-293T cells transfected with Flag-tagged GPR37 or GPR37L1 are then incubated with the **Prosaptide**-bound beads.[12]
- After washing to remove non-specific binding, the proteins pulled down by the beads are eluted and analyzed by Western blotting using an anti-Flag antibody.[16]
- Detection of GPR37 or GPR37L1 in the eluate indicates a direct interaction with Prosaptide.
   [12]

## siRNA-mediated Knockdown in Primary Astrocytes



This method is used to confirm that the effects of **Prosaptide** in primary cells are mediated by the endogenous receptors.

- Primary cortical astrocytes are transfected with siRNAs specifically targeting GPR37 and/or GPR37L1, or a non-targeting control siRNA, using nucleofection.[12][14]
- The cells are cultured for 72 hours to allow for knockdown of the target proteins.[12][14]
- The knockdown efficiency is confirmed by Western blotting.
- The effect of **Prosaptide** on a downstream signaling event, such as ERK phosphorylation, is then assessed in the knockdown and control cells.[12][14]
- A significant attenuation of the **Prosaptide**-induced response in the knockdown cells confirms the involvement of the target receptor.[12][14]

#### Conclusion

The identification of **Prosaptide** as an agonist for GPR37 and GPR37L1 represents a pivotal advancement in understanding the biology of these previously orphan receptors. The collective evidence from binding assays, receptor internalization studies, and functional assays of downstream signaling pathways strongly supports this ligand-receptor pairing. The activation of Gαi/o-mediated signaling, leading to ERK phosphorylation and cAMP inhibition, provides a mechanistic basis for the observed neuroprotective and glioprotective effects of **Prosaptide**. The experimental protocols detailed in this guide offer a robust framework for further investigation into the pharmacology of GPR37 and GPR37L1. A deeper understanding of this signaling axis holds significant promise for the development of novel therapeutics targeting a range of neurological disorders, including Parkinson's disease, stroke, and demyelinating diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

### Foundational & Exploratory





- 1. addgene.org [addgene.org]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Glio- and neuro-protection by prosaposin is mediated by orphan G-protein coupled receptors GPR37L1 and GPR37 PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pulldown of protein aggregates with a biotinylated peptide [protocols.io]
- 9. Preparation of Primary Astrocyte Culture Derived from Human Glioblastoma Multiforme Specimen PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orphan G Protein-Coupled Receptor GPR37 as an Emerging Therapeutic Target PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. GPR37 and GPR37L1 are receptors for the neuroprotective and glioprotective factors prosaptide and prosaposin PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 14. med.emory.edu [med.emory.edu]
- 15. benchchem.com [benchchem.com]
- 16. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Prosaptide as a GPR37 and GPR37L1 Agonist: An Indepth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10822537#prosaptide-as-a-gpr37-and-gpr37l1-agonist]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com